molecular formula C18H19F3N4O B12267164 1-Cyclopropyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

1-Cyclopropyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Cat. No.: B12267164
M. Wt: 364.4 g/mol
InChI Key: ZCBGVRIPQMUAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a piperazine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-Cyclopropyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one involves multiple steps, typically starting with the preparation of the cyclopropyl and trifluoromethyl-substituted phenyl intermediates. These intermediates are then reacted with piperazine under controlled conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-Cyclopropyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors in the brain, leading to its potential antipsychotic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance enzymatic antioxidant defenses .

Comparison with Similar Compounds

1-Cyclopropyl-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H19F3N4O

Molecular Weight

364.4 g/mol

IUPAC Name

1-cyclopropyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrazin-2-one

InChI

InChI=1S/C18H19F3N4O/c19-18(20,21)13-2-1-3-15(12-13)23-8-10-24(11-9-23)16-17(26)25(7-6-22-16)14-4-5-14/h1-3,6-7,12,14H,4-5,8-11H2

InChI Key

ZCBGVRIPQMUAOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN=C(C2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.